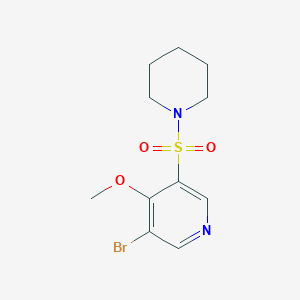

3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine

Description

3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine is a complex organic compound that features a pyridine ring substituted with bromine, methoxy, and piperidin-1-ylsulfonyl groups

Properties

Molecular Formula |

C11H15BrN2O3S |

|---|---|

Molecular Weight |

335.22 g/mol |

IUPAC Name |

3-bromo-4-methoxy-5-piperidin-1-ylsulfonylpyridine |

InChI |

InChI=1S/C11H15BrN2O3S/c1-17-11-9(12)7-13-8-10(11)18(15,16)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |

InChI Key |

DRGNKZRVDMBGKS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1S(=O)(=O)N2CCCCC2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine typically involves multiple steps, starting with the functionalization of the pyridine ring. Common synthetic routes include:

Bromination: Introduction of the bromine atom at the 3-position of the pyridine ring.

Methoxylation: Introduction of the methoxy group at the 4-position.

Sulfonylation: Introduction of the piperidin-1-ylsulfonyl group at the 5-position.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methoxylation often involves the use of methanol and a base, while sulfonylation can be carried out using sulfonyl chlorides and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Reaction Mechanisms and Pathways

The compound’s reactivity is influenced by its electron-withdrawing substituents (Br, SO₂NR₂) and electron-donating methoxy group. Key mechanisms include:

a. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring can undergo SNAr with nucleophiles (e.g., amines, thiols) at positions meta to electron-withdrawing groups. For example, bromine at position 3 may direct substitution at position 5, facilitating the introduction of the piperidinylsulfonyl group .

b. Oxidative Cyclization

In related pyridine derivatives, oxidative cyclization with bromine can form fused heterocycles. While not directly observed for this compound, similar reactions involve bromine acting as both an oxidant and a brominating agent, leading to intramolecular cyclization via intermediates with S–Br bonds .

c. Transition Metal-Catalyzed Couplings

Cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) are feasible due to the bromine leaving group. For instance, bromine at position 3 could participate in coupling with boronic acids or amines under palladium catalysis .

Substitution Patterns and Reactivity

The compound’s substitution pattern significantly influences its reactivity:

| Position | Substituent | Effect on Reactivity |

|---|---|---|

| 3 | Bromine | Electron-withdrawing; site for coupling reactions |

| 4 | Methoxy | Electron-donating; stabilizes intermediates |

| 5 | Piperidinylsulfonyl | Electron-withdrawing; directs substitution away from position 3 |

Key Observations :

-

Bromine at position 3 is reactive toward nucleophilic substitution and coupling.

-

The methoxy group at position 4 may enhance stability during reactions involving strong bases or oxidants.

-

The piperidinylsulfonyl group at position 5 introduces steric hindrance and electronic effects, influencing regioselectivity .

Data Tables and Research Findings

Table 1: Comparison of Pyridine Derivatives

| Compound | Substituents | Reactivity Highlight |

|---|---|---|

| 3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine | Br (3), OMe (4), SO₂N-piperidine (5) | SNAr, coupling at position 3 |

| 2-Bromo-4-methoxy-pyridine | Br (2), OMe (4) | Used in agrochemicals |

| 4-Methoxy-piperidin sulfonamide | OMe (4), SO₂N-piperidine | Antibacterial properties |

Table 2: Reaction Conditions for Pyridine Derivatives

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Oxidative Cyclization | Br₂, EtOAc, 0 °C | 75% | |

| Buchwald–Hartwig Coupling | Pd catalyst, EtOH, reflux | 57–71% | |

| Sulfonylation | Piperidine sulfonic acid chloride, pyridine | N/A |

Scientific Research Applications

3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine is a complex organic compound that belongs to the pyridine family and has potential applications in medicinal chemistry. It features a bromine atom, a methoxy group, and a piperidin-1-ylsulfonyl moiety attached to the pyridine ring.

Potential Applications

- Medicinal Chemistry The presence of functional groups in this compound contributes to its chemical properties and potential applications in medicinal chemistry. Research suggests that similar compounds exhibit significant biological activities, especially in pharmacology. The piperidine moiety is often associated with neuroactive properties, suggesting potential applications in treating neurological disorders. Sulfonamide derivatives have been studied for their antibacterial and antitumor activities. This compound may hold promise as a lead structure for developing new therapeutic agents.

- Synthetic Applications The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine and sulfonyl groups, making it suitable for various synthetic applications. Its synthesis can be achieved through several methods that require careful optimization of reaction conditions to maximize yield and purity.

- Interaction Studies Interaction studies involving this compound focus on its binding affinity with biological targets. Preliminary studies suggest that it may interact with receptors involved in neurotransmission or enzymatic pathways relevant to disease mechanisms. Further investigation into its pharmacokinetics and toxicity profiles is essential for understanding its potential therapeutic roles.

Structural Similarities and Properties

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 2-Bromo-4-methoxy-pyridine | Bromine and methoxy on pyridine | Used in agrochemicals |

| 4-Methoxy-piperidin sulfonamide | Piperidine and sulfonamide | Antibacterial properties |

| 3-Bromo-pyridine derivatives | Various substituents on pyridine | Diverse reactivity patterns |

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidin-1-ylsulfonyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-4-methoxy-5-(morpholin-1-ylsulfonyl)pyridine

- 3-Bromo-4-methoxy-5-(pyrrolidin-1-ylsulfonyl)pyridine

Uniqueness

3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine is unique due to the presence of the piperidin-1-ylsulfonyl group, which can impart distinct chemical and biological properties compared to similar compounds with different sulfonyl groups. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Biological Activity

3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine (CAS Number: 1352507-98-2) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 335.22 g/mol. The compound features a pyridine ring substituted with a bromine atom, a methoxy group, and a piperidinylsulfonyl moiety, which may contribute to its biological activity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound has demonstrated significant activity against several bacterial strains.

Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is often quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism. For similar pyridine derivatives, MIC values have been reported in the range of 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazole derivative (similar structure) | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |

| Ciprofloxacin (control) | 2.0 | Escherichia coli, Staphylococcus aureus |

The mechanism of action for compounds similar to this compound typically involves the inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways. This multi-target approach enhances their effectiveness against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of the piperidinylsulfonyl group is believed to enhance solubility and bioavailability, while the bromine and methoxy substitutions may influence receptor binding and overall potency .

Case Studies

Several case studies have highlighted the promising results obtained from in vitro evaluations:

- Antibacterial Efficacy : A study reported that derivatives with similar structures exhibited potent antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus compared to controls like ciprofloxacin .

- Biofilm Disruption : Compounds in this class have shown effectiveness in disrupting biofilms formed by pathogenic bacteria, which is critical in treating chronic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.